(E)-(6-methoxyindan-1-ylidene)acetonitrile
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Overview
Description
Acetonitrile, also known as methyl cyanide, is a colorless liquid with an aromatic odor . It’s a common solvent in organic synthesis and has roles as a polar aprotic solvent, an EC 3.5.1.4 (amidase) inhibitor, and a NMR chemical shift reference compound .
Synthesis Analysis
Acetonitrile can be produced through several methods. One method involves the amination of ethanol to acetonitrile . Another method involves the electrochemical reduction of acetonitrile to ethylamine .
Molecular Structure Analysis
Acetonitrile has a simple molecular structure with the formula CH3CN . It’s an aliphatic nitrile and a volatile organic compound .
Chemical Reactions Analysis
Acetonitrile can undergo various chemical reactions. For example, it can be hydrolyzed in the presence of a strong aqueous base, such as NaOH or KOH, which can propagate into a runaway reaction . It can also be reduced to ethylamine through an electrochemical process .
Physical And Chemical Properties Analysis
Acetonitrile is a colorless liquid with an aromatic odor . It has a density of 0.783 g/cm3 and a molecular weight of 41.05 g/mol .
Scientific Research Applications
Ethylene Oxide Sterilization of Medical Devices
Ethylene oxide (EO) sterilization is a critical process in medical device development and sterilization, offering a range of applications due to its effectiveness as a sterilizing agent. The focus is on EO's mechanism, toxicity, cycle design, and validation for medical devices, highlighting the importance of developing mathematical models to enhance process flexibility without compromising safety. This area continues to be promising for exploration and development within the scientific community (G. C. Mendes, T. Brandão, Cristina L. M. Silva, 2007).
Antioxidant Activity Analysis
The study of antioxidants and their implications in food engineering, medicine, and pharmacy is significant. The paper presents critical information on tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, along with the advantages and disadvantages of these methods. It suggests the combination of chemical methods with electrochemical (bio)sensors for a comprehensive understanding of antioxidant processes (I. Munteanu, C. Apetrei, 2021).
Analytical Methods for Pharmaceutical Quality Control
Atorvastatin's monitoring is crucial due to its widespread use, emphasizing the importance of quality control for accessible medicines. The review covers analytical methods for atorvastatin's quality control, highlighting HPLC and spectrophotometry as primary techniques. It underscores the environmental and health impacts of analytical choices, advocating for methods that align with sustainable analytical chemistry (A. Kogawa, Ana Elisa Della Torre Pires, H. R. Salgado, 2019).
Safety And Hazards
properties
IUPAC Name |
(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYYQCFIZIIWLL-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=CC#N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\C#N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474046 |
Source
|
Record name | (E)-(6-methoxyindan-1-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(6-methoxyindan-1-ylidene)acetonitrile | |
CAS RN |
187871-98-3 |
Source
|
Record name | (E)-(6-methoxyindan-1-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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